![molecular formula C20H28N6O3S B2436359 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide CAS No. 1207028-82-7](/img/structure/B2436359.png)
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C20H28N6O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a dimethylsulfamoyl group, a pyrimidine moiety, and a benzamide backbone, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act on kinases or phosphatases that are crucial for cell proliferation and survival.
- Modulation of Chemokine Activity : Research indicates that pyrimidine sulfonamide derivatives can modulate chemokine receptors, which play a vital role in immune responses and inflammation. This modulation can lead to anti-inflammatory effects and potential applications in treating autoimmune diseases .
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative effects on various cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis or cell cycle arrest .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in preclinical models, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities warrant further investigation into its mechanism and efficacy in vivo .
Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), this compound was tested for its ability to inhibit cell proliferation. The results indicated an IC50 value of approximately 25 µM, suggesting moderate potency against these cells. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of this compound using a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential for therapeutic use in inflammatory conditions .
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits multiple biological activities, primarily focusing on its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is a key regulator of the p53 tumor suppressor pathway, making it a critical target in cancer therapy. The inhibition of MDM2 leads to the stabilization and activation of p53, which can induce apoptosis in cancer cells.
Key Findings
- MDM2 Inhibition : The compound has demonstrated potent inhibitory effects on MDM2 with nanomolar IC50 values, indicating strong binding affinity and therapeutic potential in oncology.
- Antiproliferative Activity : Studies have shown significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.
The following table summarizes the biological activity data related to this compound:
Activity | Cell Line/Model | IC50 (nM) | Comments |
---|---|---|---|
MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation. This highlights the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antiparasitic Activity
In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum, with further investigations suggesting potential modifications to enhance its efficacy against resistant strains. This opens avenues for developing new treatments for malaria.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c1-15-23-18(14-19(24-15)26-12-4-5-13-26)21-10-11-22-20(27)16-6-8-17(9-7-16)30(28,29)25(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXNXQNCOTXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.